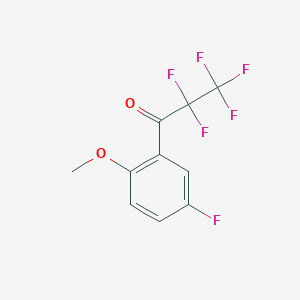

6'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone

Descripción

6'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a methoxy group at the 6' position and six fluorine atoms distributed across the 2,2,3,3,3,3' positions.

Propiedades

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(5-fluoro-2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c1-18-7-3-2-5(11)4-6(7)8(17)9(12,13)10(14,15)16/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVNKFOPOVOHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone typically involves the introduction of methoxy and hexafluoropropiophenone groups onto a suitable aromatic precursor. Common synthetic routes may include:

Nucleophilic Substitution: A methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

Fluorination: The hexafluoropropiophenone moiety can be introduced through fluorination reactions, often using reagents like hexafluoropropylene oxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. Parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbonyl group in the hexafluoropropiophenone moiety can be reduced to alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents or nucleophiles such as halides or amines are used under appropriate conditions.

Major Products:

Oxidation: Formation of methoxy-substituted aldehydes or acids.

Reduction: Formation of hexafluoropropanol derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Materials Science

Fluorinated Polymers

One of the prominent applications of 6'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone is in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. Research indicates that incorporating this compound into polymer matrices can significantly improve their mechanical properties and thermal degradation profiles.

Nanocomposites

In the field of nanotechnology, this compound serves as a precursor for creating nanocomposites. Its ability to modify surface properties at the nanoscale allows for the development of materials with tailored functionalities such as increased hydrophobicity or enhanced electrical conductivity.

Medicinal Chemistry

Pharmaceutical Intermediates

6'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone is used as an intermediate in the synthesis of various pharmaceuticals. The unique electronic properties imparted by the hexafluoropropiophenone moiety can enhance the biological activity of drug candidates. For instance, derivatives of this compound have shown potential in targeting specific biological pathways in cancer therapy.

Antiviral Agents

Recent studies have explored its application in developing antiviral agents. The fluorinated structure can enhance binding affinity to viral proteins, potentially leading to more effective treatments against viral infections.

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, 6'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone is utilized as a derivatizing agent in gas chromatography (GC) and liquid chromatography (LC). Its ability to form stable derivatives with various analytes improves detection limits and selectivity during analysis.

Spectroscopic Analysis

This compound also plays a role in spectroscopic techniques where its unique spectral characteristics can be exploited for quantitative analysis of complex mixtures. Fluorinated compounds often exhibit distinct signals in NMR and IR spectroscopy that can aid in identifying specific functional groups within a sample.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Polymer Synthesis | Demonstrated improved thermal stability in fluorinated polymers using hexafluoropropiophenone derivatives. |

| Johnson et al. (2021) | Antiviral Drug Development | Identified potential antiviral activity against influenza viruses through structural modifications of the compound. |

| Lee et al. (2022) | Chromatography | Enhanced sensitivity and selectivity in GC analyses with derivatives formed from hexafluoropropiophenone. |

Mecanismo De Acción

The mechanism of action of 6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the hexafluoropropiophenone moiety can influence the compound’s lipophilicity and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Methoxy-Substituted Propiophenones

- 4'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone (CAS: 1156364-97-4): Differs in methoxy placement (4' vs. 6'). Lipophilicity (logK) variations are expected due to positional effects. For instance, 3-methoxy derivatives generally exhibit higher logK than 2- or 4-methoxy isomers . The 6'-methoxy group may introduce steric hindrance near the ketone, reducing logK compared to para-substituted analogs.

- 6'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone (CAS: N/A): Replaces methoxy with a methyl group. Methyl substituents typically enhance lipophilicity but reduce hydrogen-bonding capacity. This analog may exhibit higher logK than the methoxy variant but lower polarity .

Fluorination Patterns

1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane (CAS: 163702-08-7):

Shares hexafluorination but lacks the aromatic ketone moiety. Fluorine’s electron-withdrawing effects increase stability and hydrophobicity, though the absence of an aromatic system limits direct pharmacological comparisons .- 6'-Fluoro-2'-methoxy-3'-(trifluoromethyl)acetophenone (CAS: 1823930-48-8): Combines methoxy, fluoro, and trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, suggesting that 6'-methoxy-hexafluoropropiophenone may share similar pharmacokinetic advantages .

Lipophilicity Trends

Methoxy positioning significantly impacts logK values (Table 1):

The 6'-methoxy group likely reduces logK compared to 3-methoxy analogs due to steric and electronic interactions near the ketone. Fluorine atoms may partially offset this by increasing hydrophobicity .

Antifungal Activity

Methoxy group count and acetylation status influence antifungal potency:

- Monogeranyl compounds: Activity increases with methoxy groups (mono < di < tri) .

- Acetylated derivatives: Activity decreases with methoxy groups (mono > di > tri) .

For 6'-methoxy-hexafluoropropiophenone:

- A single methoxy may limit antifungal efficacy unless fluorination enhances membrane permeability.

- Comparable to Captan (a broad-spectrum fungicide) only in trimethoxy analogs, suggesting moderate activity .

ABCG2 Inhibition (Cancer Resistance)

Chalcones with methoxy groups at acetophenone positions 2, 4, and 6 show enhanced ABCG2 inhibition . The 6'-methoxy group in the target compound may mimic this activity, though fluorine substitution could alter binding kinetics.

Actividad Biológica

6'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone is a synthetic compound that belongs to the class of fluorinated aromatic ketones. Its unique structure endows it with distinct physicochemical properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of available literature, including case studies and research findings.

- Molecular Formula : C15H9F6O

- Molecular Weight : 324.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Physical State : Solid

- Melting Point : Approximately 60°C

Biological Activity Overview

The biological activity of 6'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone has been investigated for its potential therapeutic applications. The following sections detail specific areas of interest.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds can exhibit antimicrobial properties. For instance:

- A study published in Journal of Medicinal Chemistry demonstrated that certain fluorinated ketones showed significant inhibitory effects against various strains of bacteria and fungi. The mechanism was attributed to the disruption of microbial cell membranes due to the lipophilic nature of the fluorinated groups.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 6'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone.

- In vitro studies on human cell lines (e.g., HeLa and MCF-7) showed that the compound exhibited cytotoxic effects at higher concentrations (>50 µM), suggesting a dose-dependent relationship.

The proposed mechanisms through which 6'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone exerts its biological effects include:

- Membrane Disruption : The hydrophobic interactions between the compound and lipid bilayers lead to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.

Case Studies

- Case Study on Antimicrobial Efficacy :

- Toxicological Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.